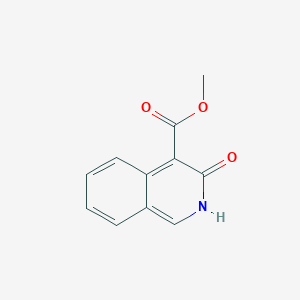
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
62547-78-8 |
|---|---|
Molekularformel |
C11H12Cl2O3 |
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI-Schlüssel |
NMTHFFXNQKDPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


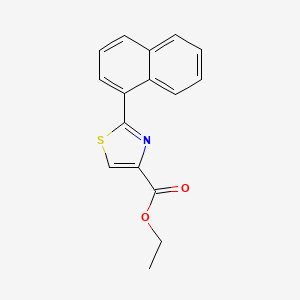
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
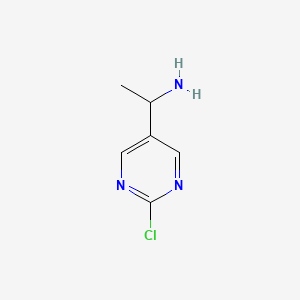
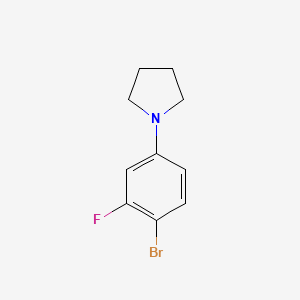
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
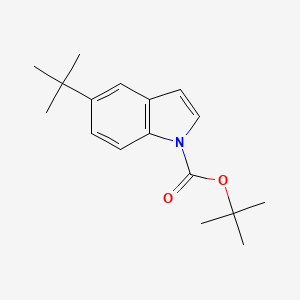

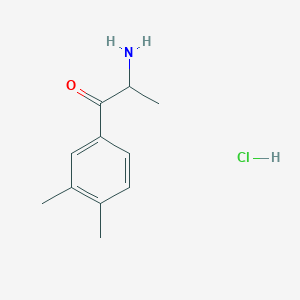

![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
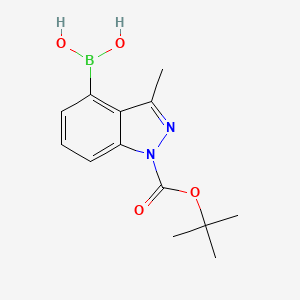
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
